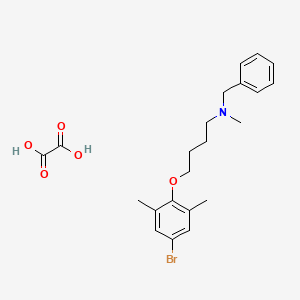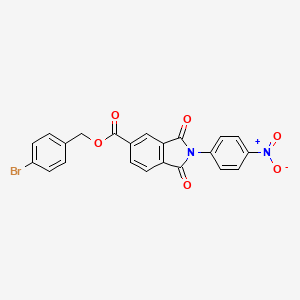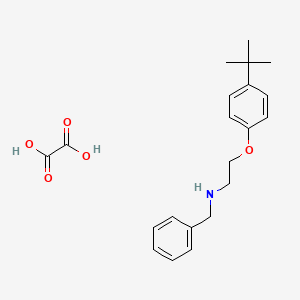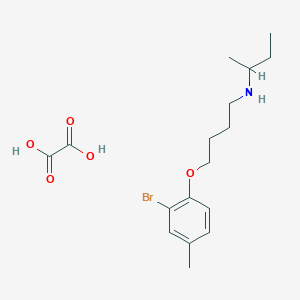
N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine;oxalic acid
Übersicht
Beschreibung
N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with a benzylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may produce various halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor binding due to its amine group.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism by which N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine exerts its effects is largely dependent on its interaction with molecular targets such as receptors or enzymes. The benzyl and phenoxy groups can facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-4-(4-chloro-2,6-dimethylphenoxy)-N-methylbutan-1-amine
- N-benzyl-4-(4-fluoro-2,6-dimethylphenoxy)-N-methylbutan-1-amine
- N-benzyl-4-(4-iodo-2,6-dimethylphenoxy)-N-methylbutan-1-amine
Uniqueness
Compared to these similar compounds, N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-bromo-2,6-dimethylphenoxy)-N-methylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO.C2H2O4/c1-16-13-19(21)14-17(2)20(16)23-12-8-7-11-22(3)15-18-9-5-4-6-10-18;3-1(4)2(5)6/h4-6,9-10,13-14H,7-8,11-12,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEXIUSEJONNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN(C)CC2=CC=CC=C2)C)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4039973.png)

![8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039981.png)
![(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4039984.png)
![2-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4039990.png)
![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid](/img/structure/B4040007.png)

![N-[2-(4-methoxyphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4040017.png)
![3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4040027.png)
![N-cyclopropyl-3-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]isoxazole-5-carboxamide](/img/structure/B4040040.png)
![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)

![N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4040072.png)
